molecular formula C12H21N5O B2955218 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide CAS No. 921103-65-3

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide

Cat. No.: B2955218
CAS No.: 921103-65-3
M. Wt: 251.334
InChI Key: YOWBSQDVQDRWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide is a chemical compound with a unique structure that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and versatility in chemical reactions. The cyclohexyl group attached to the tetrazole ring further enhances its chemical properties, making it a valuable compound in medicinal chemistry and drug development.

Scientific Research Applications

Chemical Properties and Synthesis

A study explores the pharmacologic properties of 1,5-disubstituted tetrazole derivatives, noting the effects of chemical structure on pharmacologic action. The study identifies the presence of a relatively large saturated cyclic group and a small group, preferably methyl, as optimum structural factors for maximum stimulatory action on the central nervous system (Gross & Featherstone, 1946).

Applications in Drug Discovery

Another research area involves the discovery of novel AT1-selective angiotensin II receptor antagonists, employing a series of 5-[1-[4-[(4,5-disubstituted-1H-imidazol-1-yl)methyl]-substituted]-1H-pyrrol-2-yl]-1H-tetrazoles. These compounds show potential for high affinity binding to the angiotensin II receptor, indicating their applicability in hypertension treatment (Bovy et al., 1993).

Material Science Applications

In material science, the solubility and solution thermodynamics of isobutyramide in various solvents have been investigated, providing essential data for the synthesis of organic dyes and pharmaceuticals. This study offers insights into the solid-liquid equilibrium data of isobutyramide, which could be crucial for optimizing synthesis processes in industrial applications (Wu & Li, 2020).

Agricultural Applications

The synthesis and characterization of "research chemicals" including compounds with tetrazole rings indicate the ongoing exploration of novel substances for various applications. Although the specific application in agriculture is not directly mentioned, the structural analysis and synthesis pathways of these compounds could lay the groundwork for developing new agrochemicals (McLaughlin et al., 2016).

Safety and Hazards

Tetrazoles can be hazardous due to their potential to decompose and emit toxic nitrogen fumes when heated . They can also react vigorously with acidic materials and strong oxidizers, releasing corrosive and toxic gases and heat .

Future Directions

The future research directions in the field of tetrazoles could involve the development of new synthetic methods, exploration of their potential applications in various fields, and investigation of their biological activities .

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-9(2)12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWBSQDVQDRWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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